molecular formula C10H8F2N2 B15157050 8-(Difluoromethyl)quinolin-6-amine

8-(Difluoromethyl)quinolin-6-amine

Cat. No.: B15157050
M. Wt: 194.18 g/mol
InChI Key: OBTFFRIESXMFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Difluoromethyl)quinolin-6-amine is a nitrogen-containing heterocyclic compound based on the privileged quinoline scaffold, recognized for its broad utility in medicinal chemistry and agrochemical research . The molecule incorporates an amine group at the 6-position and a difluoromethyl group at the 8-position of the quinoline core. The amine functionality is a common handle for constructing molecular libraries and can participate in hydrogen bonding, which is critical for target engagement . The difluoromethyl group is a key motif in modern drug design, often used to enhance lipophilicity, modulate electron distribution, and improve metabolic stability, thereby optimizing the compound's physicochemical properties . Quinoline derivatives, particularly aminoguinolines, demonstrate a wide spectrum of biological activities, underpinning their significant research value . The 8-aminoquinoline subclass, to which this compound is structurally related, is historically significant and has been extensively investigated for its potent antimalarial activity, acting by disrupting mitochondrial electron transport in parasites . Recent scientific investigations highlight that novel quinolin-8-amine derivatives exhibit promising antifungal activity against various phytopathogenic fungi, making them valuable leads in the development of new agrochemicals . The mechanism of action for such compounds can involve intercalation into DNA or inhibition of critical enzymes like topoisomerase II, as demonstrated by other 8-aminoquinoline analogs, suggesting potential for application in anticancer research . This compound serves as a versatile building block for the synthesis of more complex derivatives. Its structure is ideal for exploring structure-activity relationships (SAR) in drug discovery campaigns, particularly in constructing novel molecules for antimicrobial and antifungal evaluation . Researchers can utilize this high-purity reagent to develop new chemical entities targeting enzymes such as chitin synthase or to create functional materials with unique photophysical properties . This compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

8-(difluoromethyl)quinolin-6-amine

InChI

InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2

InChI Key

OBTFFRIESXMFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)F)N

Origin of Product

United States

Synthetic Methodologies and Route Design for 8 Difluoromethyl Quinolin 6 Amine

Precursor Synthesis and Starting Materials

The successful synthesis of 8-(difluoromethyl)quinolin-6-amine is critically dependent on the availability and efficient preparation of appropriately substituted aniline (B41778) precursors. These precursors must contain the essential difluoromethyl group and the necessary functionalities to facilitate the subsequent quinoline (B57606) ring formation.

Synthesis of Substituted Anilines as Key Intermediates

The synthesis of substituted anilines is a foundational step in many quinoline synthesis pathways. A common strategy involves the nitration of a benzene (B151609) derivative followed by the reduction of the nitro group to an amine. For instance, the synthesis of 2-nitro-4-(trifluoromethyl)aniline (B145796) can be achieved by the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia (B1221849) at elevated temperatures, optionally in the presence of a copper catalyst. google.com This nitroaniline can then be reduced to the corresponding diamine.

Another key precursor is 5-(trifluoromethyl)-1,3-phenylenediamine, which is commercially available and serves as a versatile starting material. sigmaaldrich.comcymitquimica.com This compound can be utilized in reactions like the Skraup synthesis to construct the quinoline ring system. wikipedia.org

The general approach for the reduction of nitro groups to anilines often employs reagents such as hydrogen gas with a palladium-on-carbon catalyst (H2/Pd-C) or iron in the presence of hydrochloric acid (Fe/HCl). youtube.com These methods are well-established and provide high yields of the desired anilines. youtube.comnih.govnih.gov

Preparation of Difluoromethylated Anilines

The introduction of the difluoromethyl group onto the aniline ring is a crucial step. One approach involves the use of starting materials already containing this moiety. For example, 4-(difluoromethoxy)-2-nitroaniline (B2914091) is a known compound that can serve as a precursor. nih.govchemicalbook.com The difluoromethoxy group can be introduced via the reaction of a phenol (B47542) with a difluorocarbene source. iipseries.org

Another strategy is the direct difluoromethylation of a suitable aniline derivative. While specific methods for the direct C-difluoromethylation to produce the exact precursors for this compound are not extensively documented in readily available literature, general methods for the synthesis of difluoromethylated aromatic compounds exist. These can involve the use of reagents like fluoroform (CHF3) in continuous flow processes. rsc.org

A plausible route to a key intermediate, 2-nitro-4-(difluoromethyl)aniline, would be analogous to the synthesis of its trifluoromethyl counterpart. This would likely involve the nitration of a difluoromethylated benzene derivative, followed by amination. The subsequent reduction of the nitro group would then yield the desired difluoromethylated aniline.

Quinoline Ring Formation Strategies

With the necessary difluoromethylated aniline precursors in hand, the next critical phase is the construction of the quinoline ring system. Classical quinoline syntheses, such as the Friedländer and Knorr methods, can be adapted for this purpose.

Adaptations of Classical Quinoline Syntheses

The choice of the classical synthesis method often depends on the availability and reactivity of the specific precursors.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of this compound, a hypothetical but viable precursor would be 2-amino-3-(difluoromethyl)benzaldehyde. The synthesis of such a compound could potentially be achieved through methods described in patents for producing 2-amino-substituted benzaldehydes, which involve the protection of the aldehyde group, followed by directed ortho-lithiation or borylation, azidation, and subsequent reduction. google.comgoogle.com

Once 2-amino-3-(difluoromethyl)benzaldehyde is obtained, its reaction with a suitable ketone containing a protected amino group, followed by deprotection, could yield the target molecule. The reaction is typically catalyzed by acids or bases. wikipedia.org

Reactant 1Reactant 2ConditionsProduct
2-Aminoaryl aldehyde/ketoneKetone with α-methylene groupAcid or base catalysisSubstituted quinoline
2-Amino-3-(difluoromethyl)benzaldehydee.g., N-acetyl-3-aminobutan-2-oneAcid or base catalysis, followed by deprotectionThis compound
Table 1: General and Hypothetical Friedländer Synthesis for this compound. Data for the hypothetical reaction is illustrative.

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid to form a 2-hydroxyquinoline, which can then be further modified. iipseries.org To apply this method for the synthesis of this compound, one would need to prepare a β-ketoanilide from a difluoromethylated aniline.

The synthesis of the required β-ketoanilide would involve the reaction of a difluoromethylated aniline with a β-ketoester. The subsequent cyclization under strong acid conditions would yield a 2-hydroxy-8-(difluoromethyl)quinolin derivative. The conversion of the hydroxyl group to an amino group at the 6-position would then be necessary to arrive at the final product. While the Knorr synthesis is a powerful tool, the multi-step nature of this specific application, including the final functional group interconversion, might present challenges.

ReactantConditionsIntermediateFinal StepsProduct
β-KetoanilideStrong acid (e.g., H₂SO₄)2-HydroxyquinolineFunctional group manipulationsSubstituted quinoline
β-Ketoanilide of 3-(difluoromethyl)anilineStrong acid2-Hydroxy-8-(difluoromethyl)quinolineNitration, reduction, and other modificationsThis compound
Table 2: General and Hypothetical Knorr Quinoline Synthesis for this compound. Data for the hypothetical reaction is illustrative.
Conrad-Limpach Cyclizations

The Conrad-Limpach synthesis is a classical and widely employed method for the construction of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline. wikipedia.org The regioselectivity of the initial condensation and the subsequent cyclization are key considerations in this synthesis.

For the synthesis of a precursor to this compound, a plausible approach involves the use of a appropriately substituted aniline. For instance, the Conrad-Limpach reaction of 4-bromo-2-nitroaniline (B116644) with a suitable β-ketoester could theoretically lead to a 6-nitro-8-bromo-4-hydroxyquinoline intermediate. This intermediate would possess the necessary functionalities for subsequent conversion to the target molecule. The general mechanism involves the initial attack of the aniline nitrogen onto the keto group of the β-ketoester, followed by dehydration to form an enamine or Schiff base. Subsequent high-temperature cyclization, often in a high-boiling solvent like diphenyl ether or Dowtherm A, effects the ring closure to the quinoline system. nih.gov

Table 1: Representative Solvents and Conditions for Conrad-Limpach Cyclizations

Reactantsβ-KetoesterSolventTemperature (°C)Yield (%)Reference
AnilineEthyl acetoacetateDowtherm A250~65 nih.gov
4-NitroanilineDiethyl malonateDiphenyl ether250Moderate scribd.com
Substituted AnilinesVarious β-ketoestersMineral Oil~250up to 95 wikipedia.org

This table presents data from analogous reactions to illustrate the general conditions for Conrad-Limpach cyclizations.

Multi-Step Reaction Sequences for Quinoline Scaffolds

A more versatile and often necessary approach for constructing highly substituted quinolines like this compound involves a multi-step reaction sequence. A plausible synthetic route is outlined below:

Nitration of a Pre-functionalized Quinoline: Starting with a commercially available or readily synthesized quinoline, such as 6-bromoquinoline (B19933), a nitration reaction can introduce the nitro group at a suitable position. For instance, the nitration of 6-bromoquinoline with a mixture of sulfuric acid and nitric acid has been reported to yield 6-bromo-5-nitroquinoline. semanticscholar.org This step is crucial for installing the precursor to the C6-amino group.

Halogenation at the C8 Position: Subsequent functionalization at the C8 position is required. Direct halogenation of the quinoline ring can be challenging and often leads to mixtures of isomers. However, specific methodologies for the regioselective halogenation of quinolines have been developed. For instance, bromination of 8-substituted quinolines has been reinvestigated to optimize conditions for selective substitution. researchgate.net

Construction of a Pre-functionalized Aniline and Subsequent Cyclization: An alternative to functionalizing the pre-formed quinoline ring is to start with a more complex aniline precursor. For example, the synthesis could commence with a 2,4-dihalo-6-nitroaniline, which could then undergo a Conrad-Limpach cyclization with a β-ketoester to form a 6-nitro-8-halo-4-hydroxyquinoline.

Reduction of the Nitro Group: The final step in the formation of the core scaffold is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method, although other reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be employed, especially when chemoselectivity is a concern. mdpi.comwikipedia.org The choice of reducing agent is critical to avoid the reduction of other sensitive functional groups, such as the difluoromethyl moiety that will be introduced later.

Introduction of the Difluoromethyl Group at the C8 Position

The introduction of the difluoromethyl group is a key transformation in the synthesis of the target molecule. Late-stage functionalization, where the CF₂H group is installed at a later step in the synthesis, is often a preferred strategy.

Late-Stage Difluoromethylation Techniques

Late-stage difluoromethylation offers the advantage of introducing the fluorine-containing moiety into a complex molecule that already possesses the core quinoline structure.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-fluorine bonds. The difluoromethylation of heteroaryl halides, such as bromoquinolines, has been successfully demonstrated. nih.govrsc.orgresearchgate.net A common difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), used in conjunction with a palladium catalyst and a suitable ligand. nih.govnorthwestern.edusci-hub.se

For the synthesis of this compound, a plausible precursor would be an 8-bromo-6-nitroquinoline (B186684) or a protected 8-bromo-6-aminoquinoline. The palladium-catalyzed coupling of this intermediate with TMSCF₂H would then yield the desired 8-(difluoromethyl)quinoline (B13713807) derivative. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos or DPEPhos often showing good performance. nih.govsci-hub.se

Table 2: Conditions for Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

SubstrateDifluoromethylating ReagentCatalyst / LigandSolventTemperature (°C)Yield (%)Reference
Heteroaryl Bromide[(SIPr)Ag(CF₂H)]Pd(dba)₂ / DPEPhosDioxane8080 nih.gov
Aryl ChlorideTMSCF₂HPd(dba)₂ / BrettPhosDioxane10088 sci-hub.se
Aryl BromideTMSCF₂HPd(PtBu₃)₂Dioxane12078 sci-hub.se
Heteroaryl Iodide[(SIPr)Ag(CF₂H)]Pd(dba)₂ / DPEPhosDioxane80Good to Excellent nih.gov

This table presents data from analogous reactions to illustrate the general conditions for palladium-catalyzed difluoromethylation.

Radical C–H Difluoromethylation Strategies

Radical C–H difluoromethylation offers an alternative approach that avoids the need for pre-functionalization with a halogen at the C8 position. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the electron-rich quinoline ring. Reagents such as sodium difluoromethanesulfinate (CF₂HSO₂Na) are commonly used as sources of the •CF₂H radical. nih.govmdpi.com

The regioselectivity of radical addition to the quinoline ring is a key challenge. For the synthesis of the C8-substituted product, directing group strategies or careful control of reaction conditions may be necessary. While this approach is conceptually attractive, achieving high selectivity at the sterically hindered C8 position of a 6-aminoquinoline (B144246) could be challenging.

In recent years, electrocatalytic and photoredox methodologies have emerged as powerful and sustainable tools for organic synthesis. nih.gov These methods can generate radical intermediates under mild conditions, often using visible light or an electric current as the driving force.

Photoredox catalysis, employing a photosensitizer such as iridium or ruthenium complexes, or even organic dyes, can facilitate the generation of the difluoromethyl radical from precursors like CF₂HSO₂Na. nih.govrsc.org This radical can then engage in C–H functionalization of the quinoline ring.

Electrocatalysis offers a metal-free alternative for generating reactive intermediates. nih.gov Anodic oxidation or cathodic reduction can be used to initiate the difluoromethylation process. While these methods are promising, their application to the specific synthesis of this compound would require careful optimization to achieve the desired regioselectivity at the C8 position.

Incorporation of Difluoromethylated Precursors

The introduction of the difluoromethyl (CHF2) group onto the quinoline scaffold is a critical step in the synthesis of this compound. This is often achieved by employing precursors that already contain the difluoromethyl moiety. A general and convenient method involves the use of ortho-alkenyl anilines in the presence of a difluorocarbene precursor. researchgate.net Difluorocarbene, which can be generated in situ from reagents like chlorodifluoroacetate through decarboxylation, reacts efficiently with primary amines to form isocyanides. researchgate.net This in-situ generated isocyanide then undergoes an intramolecular reaction with the neighboring alkenyl group to construct the quinoline ring system, incorporating the difluoromethyl group at the desired position. researchgate.net

Another approach involves the direct C-H difluoromethylation of the quinoline ring. While direct difluoromethylation at the C-2 and C-4 positions of the quinoline ring has been documented, achieving this at the C-3 position has been a significant challenge. However, recent studies have introduced novel methods for direct C-3 difluoromethylation, opening new avenues for the synthesis of various difluoromethylated quinoline derivatives. These methods are crucial as fluorine-containing compounds, particularly those with difluoromethyl groups, are prominent in medicinal chemistry.

Amination at the C6 Position

Following the successful incorporation of the difluoromethyl group at the C8 position, the subsequent key transformation is the introduction of an amine group at the C6 position of the quinoline ring. This amination step is crucial for the final structure of this compound.

Palladium-catalyzed Buchwald-Hartwig amination reactions are a powerful tool for forming carbon-nitrogen bonds and have been successfully applied to quinoline systems. researchgate.netresearchgate.net This method allows for the amination of halo-substituted quinolines with various amines. For instance, 6,7-dihalo-5,8-quinolinequinones have been shown to undergo selective amination at the C6 position with anilines, particularly with electron-rich anilines, to yield the corresponding 6-aminoquinoline derivatives in high yields. researchgate.netresearchgate.net The reactivity can be influenced by the nature of the halogen, with dibromo derivatives sometimes showing higher reactivity than dichloro derivatives. researchgate.net

The Chichibabin amination, which typically involves the reaction of an azaaromatic compound with sodium amide (NaNH2) in liquid ammonia, is another potential route. clockss.org However, for quinoline derivatives, the presence of an N-oxide function is often essential for the amination to proceed effectively. clockss.org The position of amination can also be temperature-dependent. clockss.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance efficiency. These approaches focus on the use of alternative energy sources, recyclable catalysts, and streamlined reaction protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of quinoline derivatives. nih.govbenthamdirect.comthieme-connect.combenthamdirect.com The Friedländer synthesis, a classic method for preparing quinolines, can be significantly enhanced by microwave irradiation. nih.govcam.ac.uk For instance, the condensation of 2-aminophenylketones with ketones can be achieved in minutes with excellent yields using neat acetic acid as both a solvent and catalyst under microwave heating at 160 °C. nih.govcam.ac.uk This method offers a rapid and efficient green alternative to conventional heating, which often requires longer reaction times and harsh conditions. nih.gov Microwave-assisted procedures have been successfully applied to a diverse set of ketones, demonstrating the broad applicability of this technology. nih.govcam.ac.uk The use of L-proline as a catalyst in the Knoevenagel condensation for quinolone synthesis has also been shown to be more efficient under microwave conditions compared to conventional heating. benthamdirect.com

Comparison of Microwave-Assisted vs. Conventional Quinoline Synthesis
ReactionConditionsReaction TimeYieldReference
Friedländer SynthesisMicrowave, 160 °C, Acetic Acid5 minutesExcellent nih.govcam.ac.uk
Friedländer SynthesisConventional Heating, Acetic AcidSeveral daysVery poor nih.govcam.ac.uk
Knoevengal CondensationMicrowave, L-prolineShorterHigher benthamdirect.com
Knoevengal CondensationConventional Heating, L-prolineLongerLower benthamdirect.com

Ultrasound-Promoted Reactions

Ultrasound irradiation is another green chemistry tool that can significantly enhance the synthesis of quinoline derivatives. tandfonline.comnih.govrsc.orgresearchgate.net Sonochemistry promotes reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to shorter reaction times, milder conditions, and often higher yields. tandfonline.comnih.govresearchgate.net For instance, the synthesis of quinolones and isoquinolones from quinolinium and isoquinolinium salts can be achieved in good to quantitative yields with easier work-up under ultrasonic irradiation. tandfonline.com The use of basic ionic liquids in aqueous media under ultrasound has been shown to be an efficient and green procedure for quinoline synthesis, avoiding the need for transition metal catalysts. nih.govresearchgate.net This method also offers high selectivity and minimizes side reactions like aldol (B89426) condensation. nih.gov Furthermore, ultrasound has been successfully employed in the multi-step synthesis of hybrid quinoline-imidazole derivatives, demonstrating its utility in complex synthetic pathways. rsc.org

Advantages of Ultrasound-Promoted Quinoline Synthesis
MethodKey AdvantagesReference
Oxidation of quinolinium saltsShorter reaction times, easier work-up, good to quantitative yields tandfonline.com
Condensation with basic ionic liquidsGreen method, milder conditions, shorter reaction time, higher yields and selectivity, no transition metal catalyst nih.govresearchgate.net
Synthesis of hybrid quinoline-imidazole derivativesReduced reaction time, lower energy consumption, improved yields, environmentally friendly rsc.org

Catalytic and Recyclable Systems

The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. acs.orgnih.govrsc.orgresearchgate.net In quinoline synthesis, various catalytic systems have been explored. Iridium catalysts, for example, have been shown to efficiently catalyze the three-component coupling reaction of arylamines, aldehydes, and another aldehyde to form substituted quinolines at lower temperatures compared to other methods. oup.comoup.com

Nanobased catalysts are gaining attention due to their high surface area and catalytic activity, offering an alternative to traditional catalysts with benefits such as easier recovery and reuse. acs.orgnih.gov These nanocatalysts have been employed in one-pot protocols for quinoline synthesis, addressing the drawbacks of longer reaction times and harsh conditions associated with classical methods. acs.orgnih.gov

Recyclable catalysts, such as potassium dodecatungstocobaltate trihydrate, have been effectively used in the microwave-assisted, one-pot, three-component synthesis of quinolines, with the catalyst being reusable for several cycles without significant loss of activity. rsc.org Similarly, recyclable nickel-containing coordination polymers have demonstrated high catalytic activity for quinoline synthesis through a borrowing hydrogen strategy and can be recovered and reused multiple times. researchgate.net Cooperative bismutite-based catalysts have also shown high activity and selectivity for quinoline synthesis and can be recycled. rsc.org

Examples of Catalytic and Recyclable Systems in Quinoline Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Iridium complexThree-component couplingEfficient, lower reaction temperature oup.comoup.com
Nanobased catalystsOne-pot protocolsHigh activity, recyclable, milder conditions acs.orgnih.gov
Potassium dodecatungstocobaltate trihydrateMicrowave-assisted three-component reactionRecyclable, high yields rsc.org
Nickel-containing coordination polymerBorrowing hydrogen strategyRecyclable (at least 5 times) researchgate.net
Cooperative bismutite-based catalystsOxidative dehydrogenative reactionHighly active and selective, recyclable rsc.org

One-Pot Reaction Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. oup.comoup.comrsc.orgbohrium.com Several one-pot methodologies have been developed for the synthesis of quinoline derivatives. A highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents, where o-nitroarylcarbaldehydes are reduced in situ and then condensed with aldehydes or ketones to form quinolines in high yields. rsc.org

Iridium-catalyzed three-component coupling reactions provide a convenient one-pot synthesis of substituted quinolines from an arylamine, an aromatic or aliphatic aldehyde, and another aliphatic aldehyde. oup.comoup.com Another innovative one-pot method involves the use of molecular iodine, a base, and surfactants in water at room temperature for the synthesis of highly substituted quinolines from α-amino ketone derivatives and alkynes, offering an oxidant-free and environmentally friendly protocol. bohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Difluoromethyl Quinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 8-aminoquinoline (B160924), the aromatic protons appear in the range of δ 7.0-8.8 ppm. For 8-(difluoromethyl)quinolin-6-amine, the difluoromethyl group introduces a characteristic signal, a triplet, due to coupling with the two fluorine atoms. This triplet for the CHF2 proton typically appears at a chemical shift of around 6.76 ppm with a coupling constant (J) of approximately 56.0 Hz. The protons on the quinoline (B57606) ring will exhibit complex splitting patterns due to spin-spin coupling with each other. The amine protons (NH2) will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the difluoromethyl group (CHF2) is expected to show a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms, with a typical chemical shift around 113 ppm and a large C-F coupling constant. The carbons of the quinoline ring will appear in the aromatic region of the spectrum, generally between 110 and 150 ppm. The specific chemical shifts of the quinoline carbons are influenced by the positions of the amino and difluoromethyl substituents. For instance, carbons directly attached to the nitrogen of the amine and the difluoromethyl group will have their chemical shifts significantly affected.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms of the difluoromethyl group are expected to be chemically equivalent and will appear as a doublet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton. The typical chemical shift for a CHF2 group is in the range of -90 to -120 ppm, with a coupling constant (J) that corresponds to the one observed in the ¹H NMR spectrum (approximately 56 Hz). rsc.org For instance, a similar difluoromethyl group in another heterocyclic compound showed a doublet at -94.00 ppm with a J value of 56.0 Hz. rsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton signal of the difluoromethyl group to its corresponding carbon signal. It also helps in assigning the signals of the quinoline ring protons to their directly bonded carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule. For example, HMBC would show correlations between the proton of the difluoromethyl group and the C8 carbon of the quinoline ring, confirming the position of the substituent. It would also reveal correlations between the amine protons and the C6 carbon, as well as adjacent carbons, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific vibrational mode. For this compound, the FT-IR spectrum would be expected to show the following characteristic bands:

N-H Stretching: The amino group (NH2) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: The aromatic C-H stretching vibrations of the quinoline ring typically appear in the region of 3000-3100 cm⁻¹. The C-H stretch of the difluoromethyl group would likely be observed around 2900-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically appears as a medium to strong band around 1590-1650 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibrations of the difluoromethyl group are expected to give rise to strong absorption bands in the region of 1000-1200 cm⁻¹. Due to the presence of two fluorine atoms, these bands can be quite intense and are a key diagnostic feature for this compound.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond of the amine is typically observed in the 1250-1360 cm⁻¹ range.

The combination of these spectroscopic techniques provides a robust and detailed characterization of the molecular structure of this compound, confirming the identity and purity of the compound.

Raman Spectroscopy

Detailed experimental Raman spectral data for this compound, which would provide insights into its vibrational modes and molecular fingerprint, are not available in the public domain.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with high accuracy. For a molecule with the chemical formula C₁₀H₈F₂N₂, which corresponds to this compound, the expected exact mass can be calculated. While specific experimental HRMS data for this compound is not published, the exact mass for its isomer, 8-(difluoromethyl)quinolin-3-amine, has been recorded as 194.06555459 Da. This value is consistent with the shared molecular formula.

Table 1: Computed High-Resolution Mass Spectrometry Data

PropertyValue
Molecular FormulaC₁₀H₈F₂N₂
Molecular Weight194.18 g/mol
Exact Mass194.06555459 Da

Note: The exact mass provided is for the isomer 8-(difluoromethyl)quinolin-3-amine, as specific experimental data for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

Published X-ray crystallographic data for this compound could not be located. This technique is essential for the definitive determination of a compound's three-dimensional structure in the solid state. Without such data, a detailed analysis of its molecular conformation, geometry, intermolecular interactions, crystal packing, and any potential molecular disorder within the crystal lattice cannot be performed.

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including bond lengths, bond angles, and dihedral angles for this compound, is contingent upon X-ray crystallographic studies, which are not currently available.

Characterization of Molecular Disorder within the Crystal Lattice

The characterization of any potential molecular disorder within the crystal lattice of this compound requires X-ray diffraction analysis, which has not been publicly reported for this compound.

Theoretical and Computational Chemistry Investigations of 8 Difluoromethyl Quinolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules. nih.gov By approximating the electron density, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the ground state of 8-(difluoromethyl)quinolin-6-amine. The geometry optimization process seeks the lowest energy conformation of the molecule, providing a stable three-dimensional structure.

Once the geometry is optimized, DFT can be used to calculate various electronic properties, such as the total energy, dipole moment, and the distribution of electrons within the molecule. A popular functional for such calculations on quinoline (B57606) derivatives is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance of accuracy and computational cost. arabjchem.org

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-C (quinoline ring)1.37 - 1.42 Å
C-N (quinoline ring)1.32 - 1.37 Å
C-C (C8-CF2H)1.51 Å
C-F1.36 Å
C-H (CF2H)1.09 Å
C-N (C6-NH2)1.39 Å
N-H1.01 Å
Bond AngleC-N-C (quinoline ring)117.5°
C-C-C (quinoline ring)118 - 122°
C-C-N (quinoline ring)122 - 124°
C8-C-F110.2°
F-C-F108.5°
C6-C-N (amine)121.0°

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Higher-Level Ab Initio Methods (e.g., DLPNO-(U)CCSD(T)) for Enhanced Accuracy

For even greater accuracy in energy calculations, higher-level ab initio methods such as the domain-based local pair natural orbital coupled-cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) can be employed. google.comnih.gov This method is often considered the "gold standard" in quantum chemistry for its precision. google.com While computationally more demanding than DFT, DLPNO-CCSD(T) provides benchmark-quality energies that can be used to validate the results from other methods. nih.gov These calculations are particularly useful for determining accurate reaction energies and barrier heights. nih.gov The use of DLPNO makes calculations on larger molecules more feasible by reducing the computational scaling. google.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the nitrogen atom of the quinoline ring and the nitrogen atom of the amine group due to the presence of lone pairs of electrons.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group and the hydrogen atom of the difluoromethyl group.

Green regions represent areas of neutral potential.

The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the sites where it is most likely to interact with other chemical species. For instance, studies on similar quinoline derivatives have shown that the nitrogen atom in the heterocyclic ring is a primary site for electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher reactivity towards electrophiles. In this compound, the HOMO is expected to be primarily localized on the electron-rich quinoline ring system and the amino group.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is likely to be distributed over the quinoline ring, with potential contributions from the electron-withdrawing difluoromethyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. youtube.com A smaller energy gap generally implies higher reactivity and lower stability. youtube.com FMO analysis is frequently used to predict the feasibility and mechanism of various chemical reactions. wikipedia.orgyoutube.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Energy (eV)
HOMO-5.85
LUMO-1.25
HOMO-LUMO Gap4.60

Note: These values are illustrative and based on calculations for similar quinoline derivatives.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the difluoromethyl group and the amine group around their respective single bonds to the quinoline ring.

By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, an energy landscape can be constructed. This landscape reveals the most stable conformers (local and global minima) and the energy barriers to their interconversion. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and its interactions with other molecules. Steric hindrance between the difluoromethyl group, the amine group, and the adjacent hydrogen atoms on the quinoline ring will play a significant role in determining the lowest energy conformation.

Analysis of Atomic Charge Distribution (e.g., Mulliken, NBO)

The distribution of atomic charges within a molecule provides valuable information about its electronic structure and can be used to understand its dipole moment and reactivity. Two common methods for calculating atomic charges are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis : This is one of the oldest and simplest methods for calculating atomic charges. However, it is known to be highly dependent on the basis set used in the calculation and can sometimes provide only qualitative results. stackexchange.com

Natural Bond Orbital (NBO) Analysis : NBO analysis is generally considered a more robust and reliable method. stackexchange.com It is based on a set of localized natural bond orbitals that correspond to the Lewis structure representation of the molecule (bonds and lone pairs). NBO analysis provides a more chemically intuitive picture of the charge distribution.

In this compound, the nitrogen atoms and the fluorine atoms are expected to carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative atoms will likely exhibit positive charges.

Table 3: Predicted NBO Charges on Selected Atoms of this compound

AtomPredicted NBO Charge (e)
N (quinoline ring)-0.55
N (amine group)-0.85
C (attached to F2H)+0.40
F-0.35
H (amine group)+0.42

Note: These values are illustrative and represent expected charge distributions based on chemical principles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a robust method for predicting the spectroscopic parameters of molecules. These theoretical calculations can provide valuable insights into the molecule's structure and bonding, often correlating closely with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, allows for the calculation of isotropic magnetic shielding constants, which are then converted into chemical shifts.

For this compound, the chemical shifts are heavily influenced by the electron distribution within the quinoline ring system and the powerful electronic effects of the difluoromethyl and amine substituents. The difluoromethyl group (CHF₂) is strongly electron-withdrawing, which would deshield nearby protons and carbons. The ¹⁹F NMR signal for the CHF₂ group is expected to appear as a doublet due to coupling with the adjacent proton.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound.Note: These are hypothetical values based on computational studies of analogous quinoline derivatives. Actual experimental values may vary.
Atom PositionPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
H2~8.8C2: ~150
H3~7.4C3: ~122
H4~8.5C4: ~135
H5~7.2C5: ~115
-NH2~4.5 (broad)C6: ~145
H7~7.9C7: ~128
-CHF2~6.8 (triplet)C8: ~130
--C4a: ~148
--C8a: ~138
--CHF2: ~115 (triplet)

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental Infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. acs.orgnih.gov These assignments are often aided by Potential Energy Distribution (PED) analysis.

Key predicted vibrational modes for this compound would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and the CHF₂ group, C=C and C=N stretching vibrations within the quinoline core, and the characteristic C-F stretching frequencies. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The strong C-F stretching modes for the CHF₂ group are expected to appear in the 1000-1200 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound.Note: These are illustrative values based on DFT calculations performed on similar aromatic amines and fluorinated heterocycles.
Vibrational ModePredicted Frequency Range (cm-1)Expected Intensity
N-H Asymmetric & Symmetric Stretch3400 - 3500Medium
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (in CHF2)2950 - 3050Weak
C=N / C=C Ring Stretch1500 - 1620Strong
NH2 Scissoring1590 - 1650Medium-Strong
C-F Stretch1050 - 1200Very Strong

Investigation of Fluorine's Electronegativity and its Influence on Molecular Reactivity

The two fluorine atoms in the difluoromethyl group are highly electronegative and exert a profound influence on the electronic properties and reactivity of the entire molecule. This influence is primarily due to a strong negative inductive effect (-I), where the fluorine atoms withdraw electron density from the rest of the molecule through the sigma bonds.

This electron withdrawal has several key consequences for reactivity:

Reduced Basicity: The electron density on both the quinoline nitrogen (at position 1) and the amino nitrogen (at position 6) is expected to be significantly decreased. This reduction makes both nitrogen atoms less basic and therefore less likely to be protonated compared to non-fluorinated 6-aminoquinoline (B144246).

Activation of the Ring to Nucleophilic Attack: By pulling electron density out of the aromatic system, the CHF₂ group makes the quinoline ring more electron-deficient (electrophilic). This would enhance its susceptibility to nucleophilic aromatic substitution reactions, should a suitable leaving group be present.

Deactivation Towards Electrophilic Attack: Conversely, the electron-poor nature of the ring system would make it less reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation). Electrophiles would be less attracted to the electron-deficient ring.

Computational tools like Natural Bond Orbital (NBO) analysis and the mapping of Molecular Electrostatic Potential (MEP) surfaces are used to visualize and quantify these electronic effects. An MEP surface for this molecule would likely show a region of high positive potential (blue) around the CHF₂ group and the aromatic protons, and regions of negative potential (red) localized on the nitrogen atoms, albeit less intense than in their non-fluorinated analogues.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, specific published MD studies are not available. However, the application of this technique would be highly valuable. For instance, MD simulations have been used to assess the stability of other fluorinated quinoline derivatives when interacting with biological targets like proteins.

An MD simulation of this compound could explore:

Conformational Flexibility: Investigating the rotation around the C8-C(HF₂) bond and the C6-N(H₂) bond to understand the molecule's preferred shapes in solution.

Solvent Effects: Simulating the molecule in an aqueous environment to study the formation and dynamics of hydrogen bonds between the amine group, the quinoline nitrogen, and water molecules.

Binding Dynamics: If a biological target were identified, MD simulations could be used to model the binding process, assess the stability of the resulting complex, and identify key intermolecular interactions, providing a foundation for rational drug design.

Chemical Reactivity and Derivatization Strategies of 8 Difluoromethyl Quinolin 6 Amine

Reactions Involving the Aminobenzylic Moiety

The aminobenzylic portion of 8-(difluoromethyl)quinolin-6-amine, specifically the amino group at the C-6 position, is a key site for chemical modification. Its reactivity is analogous to that of other aromatic amines, serving as a nucleophile in various reactions.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the 6-amino group makes it nucleophilic. This allows it to participate in substitution reactions with suitable electrophiles. For instance, it can react with alkyl halides or other alkylating agents, although such reactions with aromatic amines can sometimes be challenging and may require specific catalysts or conditions to achieve good yields and prevent over-alkylation.

The amino group can also undergo N-arylation reactions, such as the Buchwald-Hartwig amination, by coupling with aryl halides in the presence of a palladium catalyst. This provides a pathway to synthesize N-aryl derivatives of this compound.

Furthermore, the amino group's nucleophilicity is central to its reaction with various other electrophilic partners, forming the basis for the condensation, amidation, and acylation reactions discussed in the subsequent sections. The reactivity can be influenced by the electronic effects of the quinoline (B57606) ring system and the difluoromethyl group.

Condensation and Imine Formation Reactions

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgindexcopernicus.comresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org

The general reaction can be represented as:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O

where R-CHO is an aldehyde and H₂N-Ar represents this compound. The resulting imine contains a carbon-nitrogen double bond and can serve as a versatile intermediate for further synthetic transformations. The formation of imines can be achieved under mild conditions, often by simply mixing the reactants in a suitable solvent, sometimes with microwave irradiation to accelerate the process. organic-chemistry.org

Table 1: Representative Imine Formation Reaction

Reactant 1 Reactant 2 Product Conditions
This compound Aromatic or Aliphatic Aldehyde/Ketone Corresponding Imine Acid catalyst (optional), suitable solvent (e.g., ethanol, methanol), heat or microwave irradiation may be applied.

Amidation and Acylation Reactions

The amino group of this compound can be readily acylated to form amides. This is a common and robust reaction for aromatic amines. Acylating agents such as acyl chlorides or acid anhydrides react with the amino group, typically in the presence of a base like pyridine (B92270) or triethylamine, to yield the corresponding N-acyl derivative.

For example, the reaction with chloroacetyl chloride would yield an N-(chloroacetyl) derivative, which can be a precursor for further functionalization. mdpi.com Coupling reactions with carboxylic acids are also a standard method for amide formation, often facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Chemoselective acylation can be a challenge when other reactive sites are present. However, by carefully selecting the reaction conditions, such as the acylating agent and the use of specific bases or catalysts, it is possible to achieve selective N-acylation. researchgate.net For instance, using less reactive acyl imidazolides or esters can favor N-acylation over O-acylation if a hydroxyl group were also present on the quinoline ring. researchgate.net

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group at the C-8 position significantly influences the molecule's properties and reactivity.

Stability and Transformation under Various Conditions

The difluoromethyl group is generally considered to be metabolically stable and can serve as a bioisostere for hydroxyl, thiol, or amine groups. nih.govnih.gov It is more chemically resistant to defluorination under acidic and basic conditions compared to monofluorinated groups.

However, the hydrogen atom of the CF₂H group is acidic and can be removed under strongly basic conditions. cornell.eduacs.org The deprotonation of aryl-CF₂H compounds using a combination of a Brønsted superbase and a weak Lewis acid can generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate can then engage with a variety of electrophiles, allowing for the construction of benzylic Ar-CF₂-R linkages. acs.org This "masked nucleophile" characteristic of the difluoromethyl group opens up avenues for further derivatization at the C-8 position that would not be possible otherwise. cornell.eduacs.org

Influence on Ring Reactivity (e.g., regioselectivity of electrophilic substitution)

The difluoromethyl group is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution, primarily due to its electron-withdrawing inductive effect. In the context of the quinoline ring system, electrophilic attack generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the less electron-rich pyridine ring. quimicaorganica.org

In this compound, the directing effects of both the amino group and the difluoromethyl group must be considered.

Amino group (at C-6): This is a powerful activating and ortho-, para-directing group. It will strongly direct incoming electrophiles to the C-5 and C-7 positions.

Difluoromethyl group (at C-8): This group deactivates the ring through its inductive effect.

The powerful activating effect of the amino group at C-6 is expected to dominate the regioselectivity of electrophilic substitution. Therefore, electrophiles are most likely to attack the positions ortho and para to the amino group, which are C-5 and C-7. The deactivating effect of the CF₂H group at C-8 would further disfavor substitution at the adjacent C-7 position to some extent, potentially making the C-5 position the most favorable site for electrophilic attack. This is consistent with observations in similar 8-aminoquinoline (B160924) systems where electrophilic substitution occurs at the C-5 position. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent at C-6 Substituent at C-8 Predicted Position of Electrophilic Attack Rationale
-NH₂ (Activating, o,p-directing) -CF₂H (Deactivating, o,p-directing) C-5 and C-7 (C-5 likely favored) The strongly activating amino group directs to C-5 and C-7. The deactivating difluoromethyl group at C-8 may slightly disfavor attack at the adjacent C-7 position.

Electrophilic Aromatic Substitution on the Quinoline Ring

The chemical reactivity of the quinoline ring system in this compound towards electrophiles is governed by the interplay of the intrinsic properties of the quinoline nucleus and the directing effects of its substituents: the 6-amino group and the 8-difluoromethyl group.

In general, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. arsdcollege.ac.in The pyridine ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, which is further enhanced under acidic conditions typical for many EAS reactions, where the nitrogen becomes protonated. arsdcollege.ac.in Consequently, electrophilic attack favors positions C5 and C8. arsdcollege.ac.innih.gov

However, in this compound, the substituent effects are paramount in determining the regioselectivity of the reaction. The substituents influence both the rate of reaction and the position of electrophilic attack. Their effects can be categorized as follows:

6-Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. byjus.com It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack at the ortho (C5 and C7) and para (C4, which is in the other ring and less favored) positions.

8-Difluoromethyl Group (-CHF₂): The difluoromethyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a negative inductive effect (-I), deactivating the ring towards electrophilic attack. Such deactivating groups are typically meta-directing. unizin.org

The combined influence of these two groups on the quinoline core dictates that the powerful activating and directing effect of the 6-amino group will dominate. The amino group strongly activates the positions ortho to it, namely C5 and C7. The deactivating effect of the -CHF₂ group at C8 will further disfavor substitution on that ring, but its primary influence will be felt at the positions closest to it.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 and C7 positions. The reaction at these sites is favored due to the stabilization of the reaction intermediate by the potent electron-donating amino group. Between the two, the C5 position might be slightly more favored due to potentially less steric hindrance compared to the C7 position, which is flanked by both the amino group and the difluoromethyl group.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introducing a bromine or chlorine atom, typically at C5 or C7, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Nitration: Introducing a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The conditions would need to be carefully controlled to avoid over-reaction or degradation due to the activating nature of the amino group.

Sulfonation: Introducing a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The precise outcome and ratio of C5 to C7 substituted products would depend on the specific electrophile and reaction conditions employed. researchgate.netresearchgate.net

Cross-Coupling Reactions for Further Functionalization

The this compound scaffold can be extensively modified using a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. nih.govmdpi.com The primary strategies involve either using a halogenated version of the quinoline as a substrate or transforming the amine into a suitable coupling partner.

Functionalization via Halogenated Intermediates:

Following electrophilic halogenation (as described in section 5.3) to install a bromine or iodine atom at the C5 or C7 position, the resulting halo-quinoline serves as an excellent substrate for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halo-quinoline with an organoboron reagent (boronic acid or boronate ester) to form a new C-C bond. mdpi.comresearchgate.net This is one of the most versatile methods for introducing aryl or heteroaryl substituents. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govmdpi.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the halo-quinoline with a terminal alkyne. wikipedia.orgyoutube.comorganic-chemistry.org The process generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The resulting alkynyl-quinolines can serve as precursors for further transformations.

Heck Coupling: This reaction can be used to introduce alkenyl groups by coupling the halo-quinoline with an alkene in the presence of a palladium catalyst and a base.

Functionalization via the Amino Group:

The existing 6-amino group can also participate in cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: While typically used to form C-N bonds by coupling an amine with an aryl halide, the methodology can be adapted. wikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.net For instance, starting with a dihalo-quinoline precursor, one halogen could be selectively displaced by an amine (or ammonia (B1221849) equivalent) via a Buchwald-Hartwig reaction to install the 6-amino group, leaving the second halogen available for subsequent Suzuki or Sonogashira coupling. researchgate.net This offers a modular approach to complex derivatives.

The table below summarizes key cross-coupling reactions applicable for the functionalization of this compound derivatives.

Reaction Quinoline Substrate Coupling Partner Catalyst System (Typical) Bond Formed Product Type
Suzuki-Miyaura 5- or 7-Halo-derivativeAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, K₂CO₃C-CAryl/Heteroaryl-substituted quinoline
Sonogashira 5- or 7-Halo-derivativeTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NC-C (sp²-sp)Alkynyl-substituted quinoline
Buchwald-Hartwig 6-Bromo-8-(difluoromethyl)quinolinePrimary/Secondary AminePd₂(dba)₃, BINAP, NaOt-BuC-NN-substituted-quinolin-6-amine

Advanced Derivatization for Specialized Research Probes

The functional groups on this compound, particularly the primary amine at the C6 position, provide a reactive handle for the attachment of more complex moieties, enabling the development of specialized probes for chemical biology and molecular research. nanobioletters.comresearchgate.net

Introduction of Cross-Linking Groups for Molecular Tagging

The primary amine at C6 is an excellent nucleophile for reaction with a wide array of commercially available cross-linking reagents. korambiotech.commit.edu By attaching a cross-linker, the this compound molecule can be converted into a tool for molecular tagging, capable of forming covalent bonds with other molecules, such as proteins or nucleic acids, to study molecular interactions. nih.govnih.gov

Cross-linkers are typically classified by the functional groups they target and whether they are homobifunctional (both reactive ends are the same) or heterobifunctional (the reactive ends target different functional groups). mit.edu

Amine-Reactive Homobifunctional Cross-linkers: Reagents like disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog BS3 contain two N-hydroxysuccinimide (NHS) esters that react readily with primary amines. Attaching one end to the 6-amino group of the quinoline leaves the other end free to bind to an amine group (e.g., on a lysine (B10760008) residue) of a target protein.

Amine-Reactive Heterobifunctional Cross-linkers: These are often more useful for controlled, multi-step conjugations. youtube.com For example, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has an NHS ester to react with the quinoline's amine group and a maleimide (B117702) group that can subsequently form a stable thioether bond with a sulfhydryl group (e.g., on a cysteine residue) of a target molecule.

Photo-Reactive Cross-linkers: Heterobifunctional reagents containing a photoreactive group (e.g., a phenyl azide) can also be used. The first functional group (e.g., an NHS ester) is reacted with the quinoline amine. The resulting conjugate can then be introduced to a biological system, and upon UV irradiation, the azide (B81097) group forms a highly reactive nitrene that can insert non-specifically into nearby C-H or N-H bonds, capturing transient or weak interactions. korambiotech.com

The table below lists common cross-linking chemistries that can be applied to the 6-amino group.

Reactive Group on Cross-linker Target on Quinoline Second Reactive Group (Heterobifunctional) Target on Partner Molecule Example Cross-linker
N-Hydroxysuccinimide (NHS) Ester6-Amino GroupNHS Ester (Homobifunctional)Primary Amine (e.g., Lysine)DSS, BS3
N-Hydroxysuccinimide (NHS) Ester6-Amino GroupMaleimideSulfhydryl (e.g., Cysteine)SMCC, Sulfo-SMCC
N-Hydroxysuccinimide (NHS) Ester6-Amino GroupPhenyl Azide (Photoreactive)Various (C-H, N-H bonds)Sulfo-SDA
Isothiocyanate6-Amino Group---

Synthesis of Conjugates for Bio-interaction Studies (e.g., amino acid conjugates, without discussing efficacy)

The 6-amino group serves as a convenient point for conjugation to biomolecules like amino acids and peptides. Such conjugates are synthesized to explore interactions with biological targets, leveraging the structural and chemical properties of both the quinoline scaffold and the attached biomolecule. mdpi.comnih.gov

The synthesis of these conjugates typically employs standard peptide coupling chemistry. researchgate.netal-edu.com The general strategy involves the formation of an amide bond between the 6-amino group of the quinoline and the carboxylic acid of an amino acid or peptide. To facilitate this, the carboxylic acid must first be "activated".

The common procedure is as follows:

The amino acid to be conjugated is N-protected (e.g., with Boc or Fmoc groups) to prevent self-polymerization.

The carboxylic acid of the N-protected amino acid is activated using a coupling agent. Common activating systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester and minimize side reactions.

The activated amino acid is then reacted with this compound. The nucleophilic 6-amino group attacks the activated carbonyl carbon, displacing the activating group to form a stable amide bond.

Finally, the N-protecting group on the amino acid can be removed if desired, or the process can be repeated on a solid-phase support to build up a peptide chain attached to the quinoline scaffold. acs.orgnih.govrsc.org

This synthetic approach allows for the modular construction of a wide variety of amino acid and peptide conjugates of this compound for use in bio-interaction studies. mdpi.com

Emerging Research Directions and Advanced Applications of 8 Difluoromethyl Quinolin 6 Amine

Role as a Building Block in Complex Molecular Architectures

In synthetic organic chemistry, the utility of a molecule is often defined by its potential as a building block—a foundational unit that can be elaborated into more complex structures. lifechemicals.comsrdorganics.com 8-(Difluoromethyl)quinolin-6-amine is a prime example of such a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be selectively addressed.

The primary amine (-NH2) at the 6-position is a key functional handle. It can readily participate in a wide range of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides. This is a fundamental linkage in many biologically active molecules and functional polymers.

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore.

Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

Nucleophilic substitution and cross-coupling reactions: The amine can be used in reactions like Buchwald-Hartwig amination to form more complex C-N bonds.

Furthermore, the quinoline (B57606) ring itself can undergo electrophilic aromatic substitution, although the positions of these reactions are directed by the existing substituents. The difluoromethyl group at the 8-position and the amine at the 6-position electronically influence the ring, guiding further functionalization. This allows for the strategic construction of multi-substituted quinoline derivatives, which are valuable in creating diverse chemical libraries for screening purposes. lifechemicals.com The ability to use these functional groups to introduce chemical diversity makes compounds like this compound essential for hit-to-lead and lead-optimization projects in drug discovery. lifechemicals.com

Scaffold for Molecular Design in Medicinal Chemistry Research

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antiviral and antimalarial. orientjchem.orgnih.govrsc.orgnih.gov The design of new therapeutic agents often relies on modifying such privileged structures to optimize efficacy, selectivity, and pharmacokinetic properties. This compound serves as an advanced scaffold for this purpose, with its design principles rooted in the strategic combination of its constituent parts.

Design Principles:

The Quinoline Core: This bicyclic aromatic system provides a rigid, planar structure that can effectively position functional groups to interact with biological targets like enzyme active sites or protein receptors. Its ability to intercalate with DNA is a known mechanism for some quinoline-based anticancer drugs. rsc.org

The 6-Amine Group: This group serves as a critical vector for modification. By attaching various side chains via amide, sulfonamide, or other linkages, medicinal chemists can explore structure-activity relationships (SAR). For instance, introducing flexible alkylamino side chains at position-4 and alkoxy groups at position-7 has been shown to enhance the antiproliferative activity of some quinoline derivatives. frontiersin.org The 6-amine on this scaffold offers a similar opportunity for SAR exploration.

The 8-Difluoromethyl (CF2H) Group: This is arguably the most modern feature of the scaffold, offering unique properties based on the principles of bioisosterism. nih.gov The CF2H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups. acs.orgresearchgate.net Key advantages of this substitution include:

Lipophilic Hydrogen Bond Donor: The CF2H group can act as a hydrogen bond donor, a critical interaction for drug-receptor binding, but with increased lipophilicity compared to a hydroxyl group. acs.orgresearchgate.netresearchgate.net This can enhance a molecule's ability to cross biological membranes. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable group (like a carbinol) with CF2H can block metabolic oxidation, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net

Modulation of Physicochemical Properties: The difluoromethyl group is less lipophilic than the more common trifluoromethyl (CF3) group and can fine-tune properties like pKa, conformation, and membrane permeability. researchgate.net

By combining these features, this compound provides a platform for designing next-generation therapeutics. The scaffold allows for the creation of hybrid molecules where the quinoline core provides the structural anchor, the amine group allows for tailored interactions with the target, and the difluoromethyl group enhances pharmacokinetic properties. nih.gov

Applications in Material Science and Organic Electronics

The unique electronic and photophysical properties of quinoline derivatives make them highly valuable in the development of advanced functional materials. acs.org The specific substitutions on this compound make it and its derivatives promising candidates for several applications in organic electronics.

Ligands for OLED Phosphorescent Complexes

Organic Light-Emitting Diodes (OLEDs) that utilize phosphorescence are highly efficient. These devices often rely on heavy metal complexes, particularly those of iridium(III) and platinum(II), where the ligand structure is critical for performance. rsc.orgresearchgate.net Quinoline derivatives are widely used as ancillary or cyclometalating ligands in these complexes. acs.orgnsf.gov

By modifying the quinoline ligand, researchers can tune the emission color, quantum efficiency, and stability of the OLED. acs.org For example, a series of iridium(III) complexes with different quinoline-based ligands demonstrated tunable emission from orange-red to saturated red. acs.org this compound can be envisioned as a precursor to such ligands. The amine group can be converted into a coordinating group (like a pyrazolate or an N-donor amidate) or used to attach the quinoline to another part of a larger ligand structure. nsf.gov The strong electron-withdrawing nature of the 8-difluoromethyl group would significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting metal complex, thereby impacting its emission wavelength and quantum yield. nsf.gov

PropertyDescriptionRelevance of this compound
Ligand Type Ancillary or cyclometalating ligands in heavy metal complexes (e.g., Ir(III)). acs.orgnsf.govCan be chemically modified to serve as a ligand scaffold.
Tunability Substituents on the quinoline ring tune emission color and efficiency. acs.orgThe CF2H group provides strong electronic influence for tuning.
Emission Color Quinoline-based Ir(III) complexes can produce deep-red phosphorescence. rsc.orgnsf.govDerivatives could be designed for specific colors in the visible spectrum.

Chemo-sensors for Ions

Fluorescent chemosensors are molecules that signal the presence of a specific ion through a change in their fluorescence, such as turning "on" or "off." daneshyari.com The 8-aminoquinoline (B160924) framework is a well-established platform for creating sensors for various metal ions, including Zn(II), Cd(II), and Cu(II). daneshyari.commdpi.comrsc.org The sensing mechanism typically involves the metal ion coordinating to both the quinoline nitrogen and the nitrogen or oxygen of the substituent at the 8-position. mdpi.com

While the target compound has its amine at the 6-position, the principles remain highly relevant. Derivatives of this compound could be designed where the 6-amino group is part of a larger chelating system appended to the quinoline core. The inherent fluorescence of the quinoline ring serves as the signaling unit. The binding of a metal ion restricts molecular vibrations or alters electronic pathways, leading to a significant enhancement or quenching of fluorescence. daneshyari.com For instance, amide derivatives of 8-aminoquinoline show selective fluorescence enhancement with Zn(II). daneshyari.com Similar derivatives could be synthesized from this compound to target specific ions.

Luminescent Probes and Fluorescent Labeling

Beyond simple ion detection, quinoline derivatives are being rationally designed as sophisticated fluorescent probes for bioimaging. acs.orgnih.govacs.orgnih.gov These probes can be used to visualize specific biological species or processes within cells. nih.gov The design often incorporates a donor-acceptor structure to produce large Stokes shifts (separation between absorption and emission peaks) and environment-sensitive fluorescence. acs.orgrsc.org

This compound is an excellent starting point for such probes. The quinoline core acts as the fluorophore, while the amine group allows for easy conjugation to biomolecules or targeting ligands. acs.org A probe designed from this scaffold could exhibit "turn-on" fluorescence in response to changes in its local environment, such as binding to a protein aggregate or a change in pH. acs.org For example, quinoline-based probes have been developed for the selective imaging of tau aggregates in Alzheimer's disease and for monitoring hypochlorous acid in inflammatory disorders. acs.orgnih.gov The unique electronic properties conferred by the difluoromethyl group could be harnessed to fine-tune the probe's photophysical response for lower background interference and higher sensitivity. acs.org

Photophysical and Photochemical Investigations

The potential of this compound in materials science is fundamentally linked to its photophysical and photochemical properties. Investigations into related quinoline derivatives provide a strong basis for predicting its behavior. researchgate.netscielo.bracs.orgdtic.mil

The absorption and emission properties of quinolines are highly dependent on the substituents attached to the aromatic ring. rsc.orgresearchgate.net The presence of both an electron-donating group (the 6-amine) and an electron-withdrawing group (the 8-difluoromethyl group) on the same ring system suggests that this compound likely possesses a strong intramolecular charge transfer (ICT) character in its excited state. rsc.org

Key expected photophysical properties include:

Solvatochromism: A significant shift in the fluorescence emission maximum upon changing the polarity of the solvent. This is a hallmark of molecules with a large change in dipole moment upon excitation, typical of ICT states. rsc.orgacs.org

Large Stokes Shift: The ICT character and potential for excited-state relaxation often lead to a large separation between the absorption and emission peaks, which is beneficial for fluorescent probes as it reduces self-absorption and improves signal-to-noise ratio. nih.gov

Quantum Yield: The fluorescence quantum yield will be influenced by the balance of radiative (light-emitting) and non-radiative decay pathways. The rigidity of the quinoline core is favorable for high quantum yields, though this can be modulated by the specific molecular environment and any attached groups. rsc.org

Phosphorescence: At low temperatures, quinoline derivatives can exhibit phosphorescence, an emission from the triplet excited state. scielo.br The presence of the difluoromethyl group, with its heavy fluorine atoms, could potentially influence the rate of intersystem crossing (the transition from the singlet to the triplet state), which is a key parameter in the design of phosphorescent materials for OLEDs.

Photophysical PropertyExpected Behavior for this compound
Absorption UV-Vis absorption bands related to π-π* and n-π* transitions. scielo.br
Emission Fluorescence with a large Stokes shift due to Intramolecular Charge Transfer (ICT). rsc.org
Solvatochromism Strong positive solvatochromism (red shift in more polar solvents). rsc.orgacs.org
Quantum Yield Moderate to high, depending on molecular rigidity and environment. rsc.org
Excited State Lifetime Typically in the nanosecond range for fluorescence. dtic.mil

Fluorescence Quantum Yield Studies

No publicly available data from fluorescence quantum yield studies specifically for this compound could be located. This information is essential for evaluating its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging, where the efficiency of light emission is a critical parameter.

Photostability Analysis

There is currently no available research detailing the photostability of this compound. Such an analysis would be crucial to understanding the compound's durability and suitability for use in light-exposed environments, for instance, in the development of stable fluorescent materials or photoactive coatings.

Reactive Oxygen Species (ROS) Generation Studies (in a chemical, not biological, context)

Investigations into the generation of reactive oxygen species (ROS) by this compound in a purely chemical context have not been reported in the available literature. These studies would be valuable for assessing its potential in applications like photodynamic therapy or as a photocatalyst, where the controlled production of ROS is a key mechanism. Quinoline derivatives are known to be part of systems that can generate ROS, often explored for their potential in atmospheric chemistry and their contribution to the oxidative potential of particulate matter. researchgate.net However, specific data for the difluoromethyl derivative at the 8-position of the quinolin-6-amine core is not present in the reviewed sources.

Applications in Corrosion Inhibition

While various quinoline derivatives have been investigated as effective corrosion inhibitors for different metals and alloys in acidic media, specific studies on the corrosion inhibition properties of this compound are not found in the public domain. nih.gov Research in this area typically involves electrochemical techniques and surface analysis to determine the inhibition efficiency and mechanism of adsorption on the metal surface. The presence of heteroatoms and pi-electrons in the quinoline structure generally promotes adsorption and the formation of a protective layer. nih.gov However, without specific experimental data for this compound, its efficacy as a corrosion inhibitor remains undetermined.

Q & A

Q. Advanced Research Focus

  • Log P and solubility prediction : Tools like ALOGPS or SwissADME estimate lipophilicity (Log P ≈ 2.5–3.0) and aqueous solubility (Log S ≈ -4.0), critical for drug-likeness ().
  • Reactivity studies : Fukui indices derived from DFT calculations identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., C-H activation at C2 or C4 positions) .

How does the difluoromethyl group affect the compound’s stability under storage or experimental conditions?

Q. Basic Research Focus

  • Hydrolytic stability : The -CF2_2H group is less prone to hydrolysis compared to -CHF2_2 or -CH2_2F. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS.
  • Light sensitivity : UV-Vis spectroscopy detects photodegradation products; storage in amber vials is recommended .

Q. Methodological Notes

  • Synthesis : Prioritize iodine-catalyzed methods () for scalability.
  • Characterization : Combine 19F^{19}\text{F} NMR with X-ray crystallography for unambiguous structural confirmation.
  • Biological assays : Include fluorinated controls (e.g., 6-Fluoro-1-methylisoquinolin-3-amine, ) to benchmark activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.